molecular formula C13H12N2O B8676986 2-(Salicylideneamino)aniline CAS No. 7191-90-4

2-(Salicylideneamino)aniline

Cat. No.: B8676986
CAS No.: 7191-90-4
M. Wt: 212.25 g/mol
InChI Key: ILNFSHVHMVYGNF-UHFFFAOYSA-N
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Description

2-(Salicylideneamino)aniline (IUPAC name: 2-[[(2-hydroxyphenyl)imino]methyl]phenol) is a Schiff base formed via the condensation of salicylaldehyde (2-hydroxybenzaldehyde) and o-aminophenol (2-aminophenol). Its structure features two phenolic hydroxyl groups and an imine (-C=N-) linkage, enabling strong chelation with transition metals . This compound is widely used as a ligand in coordination chemistry and as a colorimetric sensor for detecting metal ions like Mn²⁺ (marketed as "Manganon") . Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol.

Properties

CAS No.

7191-90-4

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-[(2-aminophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H12N2O/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H,14H2

InChI Key

ILNFSHVHMVYGNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aniline Derivatives

The following table summarizes key differences between 2-(Salicylideneamino)aniline and structurally related aniline derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound -OH (phenolic), -C=N- (imine) C₁₃H₁₁NO₂ 213.23 Metal chelation, sensors
4-Amino-2-nitrodiphenylamine -NO₂ (nitro), -NH₂ (amine) C₁₂H₁₁N₃O₂ 243.24 Dye intermediates, polymers
2-(Cyclohexyloxy)aniline -O-cyclohexyl (ether) C₁₂H₁₇NO 191.13 Pharmaceutical synthesis
N-Salicylidene-o-aminophenol -OH (phenolic), -C=N- (imine) C₁₃H₁₁NO₂ 213.23 Analogous chelating agent
4-Amino-3-nitro-N-(2-hydroxyethyl)aniline -NO₂, -NH₂, -OCH₂CH₂OH C₈H₁₁N₃O₃ 197.19 Reactive dyes, textile industries
Key Observations:
  • Electronic Effects: Nitro (-NO₂) groups in compounds like 4-amino-2-nitrodiphenylamine introduce strong electron-withdrawing effects, reducing basicity compared to the electron-donating hydroxyl (-OH) groups in this compound .
  • Steric Effects: Bulky substituents like cyclohexyloxy in 2-(Cyclohexyloxy)aniline hinder planar molecular configurations, limiting its utility in coordination chemistry compared to the less sterically hindered this compound .
  • Chelation Capacity: The imine and phenolic -OH groups in this compound enable stronger metal binding than sulfonamide or ether-containing analogs (e.g., 2-{[cyclohexyl(methyl)amino]methyl}aniline) .

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